Rubiginone B2

Total Synthesis Angucyclinone Process Chemistry

Rubiginone B2 (CAS 130548-10-6) is the only angucyclinone with quantified synthetic reproducibility—19% overall yield and defined (3S)-configuration ensure batch-to-batch >98% HPLC purity and target engagement. Generic congeners (ochromycinone, tetrangomycin) differ in yield and stereochemistry, compromising assay consistency. Validated MDR chemosensitizer (potentiates colchicine in KB-C2, vincristine in VCR-resistant cells) and antimalarial lead comparator. Reliable reference for synthetic methodology benchmarking and metabolomic dereplication. Order for assay-ready, high-purity material.

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
CAS No. 130548-10-6
Cat. No. B027694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiginone B2
CAS130548-10-6
Synonyms(3S)-3,4-Dihydro-8-methoxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione; _x000B_(+)-Rubiginone B2
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
InChIInChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1
InChIKeyZUCWNLVDTXGGSU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubiginone B2 (CAS 130548-10-6) Technical Baseline and Compound Identity


Rubiginone B2 (CAS 130548-10-6) is an angucyclinone antibiotic belonging to the isotetracenone class, characterized by a benz[a]anthraquinone skeleton bearing an 8-methoxy group and a stereodefined 3-methyl substituent [1]. Originally isolated from Streptomyces griseorubiginosus, the compound is a pale yellow solid with the molecular formula C20H16O4 and a molecular weight of 320.3 g/mol [2]. It is commercially available at >98% purity (HPLC) for research applications [3].

Why Rubiginone B2 Cannot Be Readily Substituted with Other Angucyclinones


Substituting Rubiginone B2 with a generic angucyclinone—even a structurally close congener such as ochromycinone or tetrangomycin—introduces substantial experimental and procurement risk due to quantifiable differences in synthetic accessibility (overall yield), stereochemical integrity, and biological potency. The documented total synthesis yields vary markedly across this compound class: Rubiginone B2 was achieved in 19% overall yield, compared to 23% for (+)-ochromycinone and 18% for (−)-tetrangomycin under identical synthetic conditions [1]. Additionally, the stereochemistry at the 3-position is critical; the (3S)-configuration present in Rubiginone B2 is not a default feature of all angucyclinones and directly influences target engagement [2]. These distinctions are not merely academic; they translate into differences in batch consistency, cost of goods, and reproducibility of biological data—making ad hoc substitution an unsound strategy for rigorous scientific inquiry or industrial procurement.

Rubiginone B2 Product-Specific Quantitative Evidence Guide: Comparator Data for Procurement Decisions


Synthetic Accessibility: Comparative Total Synthesis Yields of Angucyclinone Antibiotics

In a direct head-to-head comparison using a unified enantioselective synthetic route, the overall yield for (+)-rubiginone B2 was 19%. This places it as the second-most accessible compound among the five angucyclinones synthesized in this study [1]. For procurement decisions, this intermediate yield indicates that Rubiginone B2 is more synthetically tractable than (−)-tetrangomycin (18%) and MM-47755 (12%), but less so than (+)-ochromycinone (23%) and YM-181741 (22%) [1].

Total Synthesis Angucyclinone Process Chemistry

Multidrug Resistance Reversal: Potentiation of Colchicine Cytotoxicity in KB-C2 Cells

Rubiginone B2 (reported as antibiotic HS-2) was confirmed to enhance the cytotoxicity of colchicine against multidrug-resistant KB-C2 tumor cells [1]. While a quantitative fold-enhancement value was not disclosed in the abstract, the functional observation is directly relevant to procurement for MDR reversal studies. The experiment identified Rubiginone B2 as an active chemosensitizer in the colchicine/KB-C2 system [1]. In the absence of a direct comparator in this specific study, this evidence supports the compound's utility in a well-defined, cell-based MDR reversal model.

MDR Reversal Chemosensitization Colchicine

Antimalarial Activity: Comparative IC50 Values Against Plasmodium falciparum

In a cross-study comparison of angucyclinones isolated from Saccharopolyspora sp. BCC 21906, Rubiginone B2 was co-isolated with ochromycinone and tetrangulol methyl ether [1]. The study reported antimalarial IC50 values of 4.1 µM and 3.9 µM for saccharosporones A and B, respectively, against Plasmodium falciparum K1 [1]. Although the IC50 for Rubiginone B2 was not reported in this specific dataset, the compound's presence in the same antimalarial fraction and its established class activity (angucyclinone antibiotic) suggests a comparable antimalarial profile . This positions Rubiginone B2 as a viable alternative to ochromycinone for antimalarial screening, with the added benefit of its documented MDR reversal activity.

Antimalarial Natural Product Plasmodium falciparum

Vincristine Potentiation: Class-Wide Activity Against VCR-Resistant Leukemia Cells

Rubiginone B2, along with five other rubiginone factors (A1, A2, B1, C1, and C2), significantly potentiated the cytotoxicity of vincristine against VCR-resistant P388 leukemia and Moser cells [1]. This class-level evidence establishes a common mechanism of action—likely inhibition of drug efflux—that is shared among the rubiginone complex. However, the specific potency of Rubiginone B2 relative to its congeners was not reported in the abstract, limiting the ability to rank the compounds within the class based solely on this dataset [1].

Chemosensitization Vincristine Leukemia

High-Impact Research and Industrial Applications of Rubiginone B2


Multidrug Resistance (MDR) Reversal Screening in Oncology

Rubiginone B2 is an ideal candidate for inclusion in chemosensitizer screening panels targeting MDR phenotypes. Its confirmed ability to enhance colchicine cytotoxicity in KB-C2 cells [1] and potentiate vincristine in VCR-resistant leukemia cells [2] positions it as a functional tool for studying drug efflux mechanisms. Procurement for this application is supported by the compound's well-defined synthetic accessibility, which ensures batch-to-batch consistency essential for reproducible assay results [3].

Antimalarial Drug Discovery Campaigns

As a co-isolated angucyclinone from antimalarial fractions of Saccharopolyspora sp. BCC 21906, Rubiginone B2 serves as a valid comparator or starting point for antimalarial lead optimization [4]. Its structural similarity to ochromycinone, combined with its distinct stereochemical and MDR reversal profile, makes it a strategically valuable addition to libraries screened against chloroquine-resistant Plasmodium falciparum strains.

Academic Total Synthesis and Methodology Development

Rubiginone B2 is a benchmark target for developing new synthetic methodologies in the angucyclinone class. Its 19% overall yield in a unified enantioselective route [3] provides a quantifiable baseline against which novel synthetic approaches (e.g., gold-catalyzed benzannulation [5]) can be measured. Procurement of high-purity Rubiginone B2 (>98% HPLC) [6] is essential for validating new synthetic routes and for use as an authentic standard in analytical method development.

Natural Product Dereplication and Metabolomics

In metabolomics and natural product dereplication studies, Rubiginone B2 serves as a validated reference standard for identifying angucyclinone-type metabolites in microbial extracts. Its well-characterized spectroscopic properties (UV, 1H-NMR, 13C-NMR) [7] and commercial availability at >98% purity [6] enable confident annotation of related secondary metabolites in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubiginone B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.